molecular formula C7H8BrClN2 B11784521 5-Bromo-3-chloro-4,6-dimethylpyridin-2-amine

5-Bromo-3-chloro-4,6-dimethylpyridin-2-amine

Cat. No.: B11784521
M. Wt: 235.51 g/mol
InChI Key: HZRQQLUCDUDJRT-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-4,6-dimethylpyridin-2-amine is a heterocyclic organic compound with the molecular formula C7H8BrClN2. It is a derivative of pyridine, featuring bromine, chlorine, and methyl substituents on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-4,6-dimethylpyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination and chlorination of 4,6-dimethylpyridin-2-amine under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts and solvents to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of more efficient catalysts may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-4,6-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl derivatives, while nucleophilic substitution reactions produce various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-4,6-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its application. For instance, in medicinal chemistry, it may inhibit specific kinases by binding to their active sites, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-chloro-4,6-dimethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Biological Activity

5-Bromo-3-chloro-4,6-dimethylpyridin-2-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C7H8BrClN2, features a pyridine ring substituted with bromine and chlorine atoms, along with two methyl groups. The unique substitution pattern contributes to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound is characterized by:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Substituents : Bromine at the 5-position, chlorine at the 3-position, and methyl groups at the 4 and 6 positions.

This configuration influences its interactions with biological targets and its overall pharmacological profile.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.
  • Anti-inflammatory Effects : Preliminary investigations suggest that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This could have implications for treating conditions such as arthritis or other inflammatory diseases.
  • Antitumor Activity : Some studies indicate that this compound can inhibit tumor cell proliferation. The mechanism may involve interference with cell cycle progression or induction of apoptosis in cancer cells.
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its antitumor and anti-inflammatory effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduced IL-6 and TNF-alpha levels in vitro
AntitumorInhibited growth of LS174T colorectal carcinoma cells
Enzyme InhibitionIC50 values indicating potent inhibition of CDK8/CDK19

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Palladium-Catalyzed Cross-Coupling Reactions : Utilizing arylboronic acids in Suzuki coupling reactions has been reported to yield this compound efficiently .
  • Nucleophilic Substitution Reactions : These reactions can introduce desired substituents onto the pyridine ring, enhancing the compound's biological profile .

Properties

Molecular Formula

C7H8BrClN2

Molecular Weight

235.51 g/mol

IUPAC Name

5-bromo-3-chloro-4,6-dimethylpyridin-2-amine

InChI

InChI=1S/C7H8BrClN2/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3,(H2,10,11)

InChI Key

HZRQQLUCDUDJRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)N)Cl

Origin of Product

United States

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